![molecular formula C14H15F3O3 B3002653 4-[4-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid CAS No. 1385696-45-6](/img/structure/B3002653.png)
4-[4-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxane (tetrahydropyran) ring with a carboxylic acid functional group
作用机制
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s worth noting that the trifluoromethyl group often enhances the lipophilicity and metabolic stability of a compound, which can influence its interaction with targets .
Biochemical Pathways
Compounds with similar structures have been used in various chemical reactions, including suzuki-miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and amination and conjugate addition reactions .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of a compound, which could potentially impact its bioavailability .
Result of Action
The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of a compound, which can influence its pharmacological activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution within the body. Additionally, temperature and humidity can affect the stability of the compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid typically involves multiple steps:
-
Formation of the Trifluoromethylphenyl Intermediate: : The initial step often involves the introduction of the trifluoromethyl group to a benzene ring. This can be achieved through electrophilic aromatic substitution using trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) in the presence of a catalyst like copper(I) iodide (CuI).
-
Attachment to the Oxane Ring: : The trifluoromethylphenyl intermediate is then reacted with a suitable oxane precursor. This step may involve nucleophilic substitution or other coupling reactions to form the desired oxane ring structure.
-
Introduction of the Carboxylic Acid Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the carboxylic acid group, to form derivatives such as carboxylates or esters.
-
Reduction: : Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
-
Substitution: : The trifluoromethyl group and phenyl ring can participate in various substitution reactions, including nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution (EAS).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Carboxylates, esters
Reduction: Alcohols, aldehydes
Substitution: Halogenated derivatives, substituted phenyl compounds
科学研究应用
Chemistry
In chemistry, 4-[4-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts significant electron-withdrawing properties, making it valuable in the design of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for understanding how such groups influence molecular interactions and stability.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as drug candidates. The trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, where its unique chemical properties can improve performance characteristics such as thermal stability and resistance to degradation.
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the oxane ring.
4-(Trifluoromethyl)phenol: Contains a hydroxyl group instead of a carboxylic acid.
4-(Trifluoromethyl)benzaldehyde: Features an aldehyde group instead of a carboxylic acid.
Uniqueness
4-[4-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid is unique due to the combination of the trifluoromethyl group, phenyl ring, oxane ring, and carboxylic acid group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
4-[[4-(trifluoromethyl)phenyl]methyl]oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O3/c15-14(16,17)11-3-1-10(2-4-11)9-13(12(18)19)5-7-20-8-6-13/h1-4H,5-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBQCXLIOBJPJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B3002570.png)
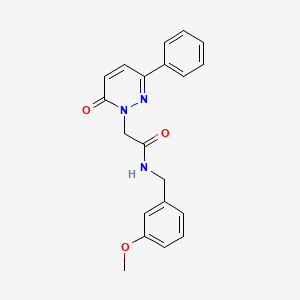
![Ethyl 2-amino-4,7-dihydro-5H-spiro[1-benzothiophere-6,2'-[1,3]dioxolane]-3-carboxylate](/img/structure/B3002572.png)
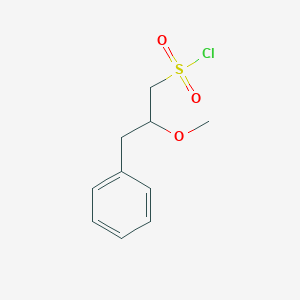
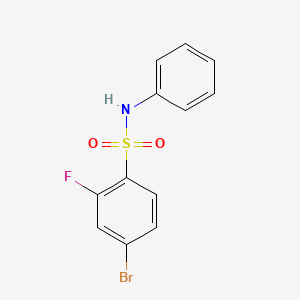
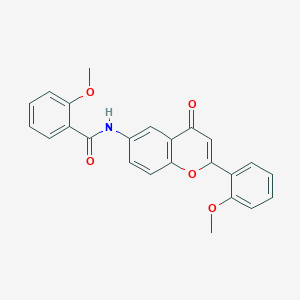
![3-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3002582.png)
![6-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylic acid](/img/structure/B3002583.png)
![4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B3002584.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3002585.png)
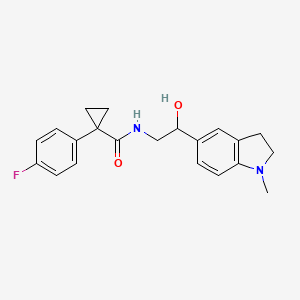
![2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3002589.png)
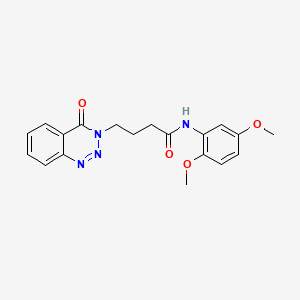
![5-Ethyl-2-[1-(2-methylpropylsulfonyl)piperidin-4-yl]oxypyrimidine](/img/structure/B3002593.png)
